Triacetonamine tosilate

Vue d'ensemble

Description

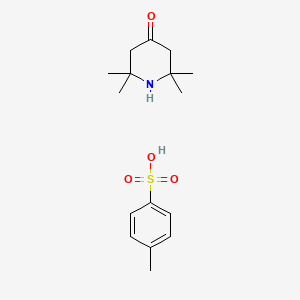

Triacetonamine tosilate is an organic compound with the molecular formula C16H25NO4S. It is a derivative of triacetonamine, which is known for its sterically hindered amine structure. This compound is used in various scientific experiments and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Triacetonamine is synthesized through the poly-aldol condensation of acetone in the presence of ammonia and calcium chloride. The reaction can be represented as follows:

3(CH3)2CO+NH3→OC(CH2CMe2)2NH+2H2O

In this reaction, three molecules of acetone react with one molecule of ammonia, resulting in the formation of triacetonamine and water .

Industrial Production Methods

Industrial production of triacetonamine involves the use of co-catalysts such as bromine or iodine combined with acid halides like XCH2COX. These co-catalysts act as synergists, leading to higher yields of the product. The reaction is typically carried out in the presence of an acidic catalyst like calcium chloride .

Analyse Des Réactions Chimiques

Types of Reactions

Triacetonamine tosilate undergoes various types of chemical reactions, including:

Reduction: Reductive amination of triacetonamine gives 4-amino-2,2,6,6-tetramethylpiperidine.

Substitution: Triacetonamine derivatives react via three functional groupscarbonyl, methylenes adjacent to the carbonyl group, and NH.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen peroxide, dimethyldioxirane, and various acid halides. The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products .

Major Products Formed

Major products formed from the reactions of this compound include 4-amino-2,2,6,6-tetramethylpiperidine and various nitroxide derivatives. These products are used in a wide range of applications, including as stabilizers for plastics and as chemical feedstocks .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Triacetonamine tosilate is characterized by its sterically hindered amine structure, which allows it to form stable nitroxyl radicals. These radicals are crucial for various applications, particularly in spin labeling and as antioxidants. The compound interacts through three functional groups: carbonyl, adjacent methylenes, and NH groups, allowing it to engage in diverse biochemical pathways.

Chemistry

- Synthesis Precursor : TAA is utilized as a precursor for synthesizing hindered amine light stabilizers (HALS) and other chemical intermediates. Its ability to form stable radicals makes it valuable in polymer chemistry for enhancing the stability of plastics against degradation.

-

Reactivity : TAA undergoes various chemical reactions, including oxidation and reduction. For instance:

- Oxidation : Converts TAA to nitroxide radicals using oxidizing agents like hydrogen peroxide.

- Reduction : Reductive amination yields compounds such as 4-amino-2,2,6,6-tetramethylpiperidine.

Biology

- Spin Labeling : The stable nitroxyl radicals formed from TAA are employed in electron paramagnetic resonance (EPR) spectroscopy for studying biological systems.

-

Biological Activities : TAA exhibits a range of biological effects:

- Antialzheimer

- Antifungal

- Antimicrobial

- Anti-HIV

- Anticancer

- Antioxidant properties

- P38 kinase inhibition

- DNA labeling capabilities

These properties suggest potential therapeutic applications and mechanisms of action that warrant further investigation.

Medicine

TAA's diverse biological activities position it as a candidate for pharmaceutical development. Its role as an antioxidant and its ability to inhibit specific kinases make it relevant in treating neurodegenerative diseases and cancers.

Industrial Applications

In industry, TAA is employed in gas treatment processes and as a base in the synthesis of various amines. Its stability under different conditions makes it suitable for use in formulations requiring prolonged shelf life.

Case Studies

- Biological Activity Assessment : A study evaluated the antimicrobial effects of TAA against various pathogens. Results indicated significant inhibition rates compared to control groups, highlighting its potential as an antimicrobial agent .

- Synthesis of Light Stabilizers : Research demonstrated the efficacy of TAA-derived HALS in improving the UV stability of polymer products. The study showed that incorporating TAA into polymer matrices significantly reduced photodegradation .

- EPR Spectroscopy Applications : A case study utilized TAA as a spin label in EPR studies to investigate protein dynamics. The results provided insights into conformational changes within proteins under varying environmental conditions .

Mécanisme D'action

The mechanism of action of triacetonamine tosilate involves its ability to form stable nitroxyl radicals. These radicals interact with various molecular targets and pathways, leading to a wide range of biological activities. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to triacetonamine tosilate include:

2,2,6,6-Tetramethylpiperidine: A sterically hindered base and precursor to the reagent called TEMPO.

4-Hydroxy-TEMPO: A radical oxidizer used in various industrial applications.

Uniqueness

This compound is unique due to its ability to form stable nitroxyl radicals, which makes it highly valuable in both scientific research and industrial applications. Its wide range of biological activities and its use as a precursor for various chemical intermediates further highlight its uniqueness .

Activité Biologique

Triacetonamine tosilate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound is derived from triacetonamine, a compound known for its amine functional group, and p-toluenesulfonic acid (tosyl acid), which enhances the solubility and stability of amines. The structure can be represented as follows:

- Chemical Formula : C₁₃H₁₉N₃O₃S

- Molecular Weight : 299.36 g/mol

The presence of the tosyl group increases the lipophilicity of the compound, potentially affecting its interaction with biological membranes.

- Receptor Modulation : this compound has been studied for its ability to modulate various receptors, particularly those involved in neurotransmission. It may influence the activity of glutamate receptors, which are critical in neurological functions.

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation.

Case Studies

- Neurological Studies : A study examined the effects of this compound on rat models with induced oxidative stress. Results indicated a significant reduction in markers of oxidative damage when treated with the compound, suggesting neuroprotective effects .

- Pharmacological Evaluation : In a pharmacological evaluation, this compound demonstrated dose-dependent activity in modulating neurotransmitter levels in vitro. This suggests potential applications in treating neurodegenerative diseases .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

4-methylbenzenesulfonic acid;2,2,6,6-tetramethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.C7H8O3S/c1-8(2)5-7(11)6-9(3,4)10-8;1-6-2-4-7(5-3-6)11(8,9)10/h10H,5-6H2,1-4H3;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLPVORUFDDDFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CC(=O)CC(N1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

826-36-8 (Parent) | |

| Record name | Triacetonamine tosilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029334132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70183571 | |

| Record name | 4-Piperidinone, 2,2,6,6,-tetramethyl-, 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29334-13-2 | |

| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29334-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triacetonamine tosilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029334132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Piperidinone, 2,2,6,6,-tetramethyl-, 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIACETONAMINE TOSILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA9785SJD6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.